1H-1,2,3-BENZOTRIAZOL-1-YL(2-METHYL-3-FURYL)METHANONE
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Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YL(2-METHYL-3-FURYL)METHANONE is a compound that combines the structural features of benzotriazole and furan. Benzotriazole is known for its versatile synthetic utility and unique physicochemical properties, while furan is a heterocyclic organic compound. The combination of these two moieties results in a compound with significant potential in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL(2-METHYL-3-FURYL)METHANONE typically involves the reaction of benzotriazole derivatives with furan derivatives under specific conditions. One common method involves the use of 1H-benzotriazole and 2-methyl-3-furylmethanone as starting materials. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, under controlled temperature and pressure conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1H-1,2,3-BENZOTRIAZOL-1-YL(2-METHYL-3-FURYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazolyl group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds .
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YL(2-METHYL-3-FURYL)METHANONE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the areas of cancer and infectious diseases.
Industry: In industrial applications, the compound is used as a corrosion inhibitor and UV stabilizer.
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL(2-METHYL-3-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The furan ring contributes to the compound’s overall stability and ability to form π-π interactions with target molecules .
The compound’s effects are mediated through its binding to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
1H-1,2,3-BENZOTRIAZOL-1-YL(2-METHYL-3-FURYL)METHANONE can be compared with other benzotriazole and furan derivatives. Similar compounds include:
1H-Benzotriazole-1-methanol: Known for its use as a corrosion inhibitor and reactive intermediate in organic synthesis.
2-(1H-Benzotriazol-1-yl)acetonitrile: Utilized in the synthesis of nitrogen-containing heterocycles and as a versatile building block.
1H-Benzotriazol-1-ylmethyl isocyanide: Employed in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its combined structural features of benzotriazole and furan, which confer distinct physicochemical properties and reactivity patterns. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
benzotriazol-1-yl-(2-methylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-9(6-7-17-8)12(16)15-11-5-3-2-4-10(11)13-14-15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUKMQFBFZXVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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